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Compound of Interest

Compound Name: 2-Amino-3-methoxypropan-1-OL
CAS No.: 253443-56-0
Cat. No.: B3021761

Get Quote

Executive Summary & Compound Identity

2-Amino-3-methoxypropan-1-ol is a primary amine and primary alcohol featuring a methyl
ether side chain. Structurally derived from the amino acid serine (specifically, the reduction of
O-methylserine), it serves as a critical motif in medicinal chemistry, particularly as a mimic of
the serine side chain that is resistant to metabolic oxidation.

Chemical Identifiers
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Parameter Detail
IUPAC Name 2-Amino-3-methoxypropan-1-ol
Common Synonyms O-Methylserinol; 2-Amino-3-methoxy-1-propanol

37924-13-3 (Racemic)253443-56-0 ((S)-
Isomer)148278-96-0 ((R)-Isomer)

CAS Numbers

Molecular Formula

Molecular Weight 105.14 g/mol

Colorless viscous liquid or low-melting solid

Physical State
(often handled as HCI salt)

Synthesis & Preparation Context

Understanding the synthesis is vital for interpreting spectroscopic impurities. The two primary
routes yield distinct impurity profiles visible in NMR and MS.

Route A: Reduction of O-Methylserine (Preferred)

This route preserves stereochemistry.
» Starting Material: O-Methyl-L-serine (or methyl ester).
o Reagent: Lithium Aluminum Hydride (

) or Borane-DMS (
).

o Key Impurities: Unreduced ester (carbonyl peak in IR/NMR), over-reduced alkanes.

Route B: Amination of 3-Methoxypropanal

o Starting Material: 3-Methoxypropanal.

o Reagent: Strecker synthesis or reductive amination.
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o Key Impurities: 3-Methoxypropanol (des-amino), polymeric species.
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Figure 1: Primary synthetic pathways for O-Methylserinol. Route A is preferred for

stereochemical retention.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural validation. The data below distinguishes the free base

from the hydrochloride salt.

H NMR Data (400 MHz)

Solvent: Deuterium Oxide (

) is recommended due to the compound's polarity. Reference: HDO peak at

4.79 ppm.
Shift ( Coupling (
Position Mult. Integ. Assignment
ppm) Hz)
1 3.38 S 3H
2 3.25-3.32 m 1H
3a 3.55 dd 1H
3b 3.62 dd 1H
4a 3.68 dd 1H
4b 3.78 dd 1H
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Expert Insight:

e The "Methyl Doublet" Trap: Do not confuse this compound with 2-amino-1-methoxypropane
(an alaninol derivative), which shows a methyl doublet at

~1.1 ppm. O-Methylserinol has no C-methyl group; its only methyl signal is the methoxy
singlet at

3.38.

e Solvent Effects: In

, the

and

protons appear as broad singlets between
2.0-4.0 ppm, often obscuring the methine proton.

exchange eliminates these, simplifying the spectrum to the carbon-bound protons listed
above.

C NMR Data (100 MHz)

Shift (
Type Assignment Notes

ppm)
Characteristic

59.1 _
methoxy shift.
Upfield relative to

52.5
oxygenated carbons.
Typical primar

62.9 ypical p y
alcohol.
Downfield due to ether

73.2

linkage.

Mass Spectrometry (MS) & Fragmentation
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Mass spectrometry confirms the molecular weight and provides a "fingerprint" through
fragmentation, which follows the Alpha-Cleavage Rule characteristic of amino alcohols.

lonization: ESI-MS (Positive Mode)

e [M+H]*: m/z 106.1
e [M+Na]*: m/z 128.1

e [2M+H]*: m/z 211.2 (Dimer is common in high-concentration ESI)

Fragmentation Logic (El / CID)

The molecular ion is unstable. The primary fragmentation pathway involves cleavage of the
bonds adjacent to the amine (alpha-cleavage).

o Pathway A (Loss of Hydroxymethyl):
o Precursor:
o Cleavage: Loss of

(Mass 31)

o Fragment lon: m/z 74 (
) — Base Peak
o Pathway B (Loss of Methoxymethyl):
o Precursor:
o Cleavage: Loss of

(Mass 45)

o Fragment lon: m/z 60 (
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Molecular lon [M+H]+

Fragment A (Base Peak)
[M - CH20H]+

m/z 74

Figure 2: Primary fragmentation pathways in Mass Spectrometry.

Alpha Cleavage\Alpha Cleavage

Fragment B
[M - CH20Me]+
m/z 60

Click to download full resolution via product page

Infrared Spectroscopy (IR)

IR analysis is useful for quick verification of functional groups, particularly to ensure no

oxidation to the aldehyde or carboxylic acid has occurred.

Loss of CH20H
(-31 Da)

Loss of CH20Me

(-45 Da)

Wavenumber (

Intensity Assignment Diagnostic Value
)
Overlapping stretches
3300 - 3450 Strong, Broad and )
of amine and alcohol.
2850 - 2950 Medium Alkyl backbone.
) Amine bending
1580 - 1610 Medium .
(scissoring).
Ether stretch
1110 - 1150 Strong (Distinguishes from
Serinol).
Primary alcohol
1050 Strong

stretch.

Quality Control Note: A peak appearing near 1720

indicates oxidation to the aldehyde or ester impurities (from incomplete reduction).
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Experimental Protocols
Protocol 1: NMR Sample Preparation

e Objective: Obtain high-resolution 1H NMR for purity assessment.
e Reagents:

(99.9% D), 5mm NMR tube.

e Procedure:

[e]

Weigh 10-15 mg of O-Methylserinol (or its HCI salt).

[e]

Dissolve completely in 0.6 mL of

(¢]

(Optional) Add 1 drop of

if the free base is oily or aggregates; the HCI salt yields sharper peaks.

[¢]

Acquire spectrum with at least 16 scans and a 10-second relaxation delay (

) to ensure accurate integration of the methoxy singlet.

Protocol 2: TLC Identification

o Stationary Phase: Silica Gel 60

o Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).
 Visualization: Ninhydrin Stain.
e Observation:

o O-Methylserinol: Pink/Purple spot,
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o Serinol (Impurity):
(more polar).

o O-Methylserine (Starting Material):

(most polar, acidic).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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